14-Thioglycolamido-7,8-dihydromorphinone

opioid pharmacology antinociception structure‑activity relationship

14‑Thioglycolamido‑7,8‑dihydromorphinone (TAMO) is a morphinone‑derived alkylating agent that functions as a short‑term mu‑opioid agonist and a long‑term, wash‑resistant mu‑selective antagonist. Unlike conventional reversible ligands, TAMO bears a thioglycolamido warhead at the 14β‑position that forms a covalent bond with nucleophilic residues on the mu‑opioid receptor, enabling irreversible blockade that persists after washout.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
CAS No. 139292-26-5
Cat. No. B148461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Thioglycolamido-7,8-dihydromorphinone
CAS139292-26-5
Synonyms14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS
InChIInChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1
InChIKeyIFWCCHXFUMLVAF-ZWIYRELYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Thioglycolamido-7,8-dihydromorphinone (TAMO, CAS 139292-26-5) – Irreversible Mu‑Opioid Affinity Ligand for Receptor Labeling and Functional Studies


14‑Thioglycolamido‑7,8‑dihydromorphinone (TAMO) is a morphinone‑derived alkylating agent that functions as a short‑term mu‑opioid agonist and a long‑term, wash‑resistant mu‑selective antagonist [1]. Unlike conventional reversible ligands, TAMO bears a thioglycolamido warhead at the 14β‑position that forms a covalent bond with nucleophilic residues on the mu‑opioid receptor, enabling irreversible blockade that persists after washout [1]. Its primary application is as a receptor‑labeling tool and pharmacological probe for discriminating acute mu‑receptor activation from sustained inactivation in opioid‑tolerance and physical‑dependence models [1].

1
Irreversible mu-opioid receptor labeling via covalent thioglycolamido warhead
2
Biphasic pharmacology: short-term agonism followed by sustained antagonist phase
3
Suitable for opioid tolerance and physical dependence model studies

Why Generic Substitution with Standard Mu‑Opioid Agonists or Reversible Antagonists Fails to Replicate TAMO’s Covalent, Time‑Dependent Profile


Standard mu‑opioid agonists (morphine, DAMGO) and reversible antagonists (naloxone) produce transient receptor occupancy that dissipates upon washout or metabolism [1]. In contrast, TAMO’s thioglycolamido moiety alkylates the mu receptor, leading to irreversible inactivation that persists for >48 h [1]. This covalent mechanism generates a unique biphasic pharmacology—initial short‑term agonism followed by long‑term non‑competitive antagonism—that cannot be replicated by any equilibrium‑binding ligand [1]. Consequently, replacing TAMO with a standard mu agonist or a reversible antagonist in experimental protocols would fail to produce sustained receptor inactivation, confounding studies of receptor turnover, tolerance, and physical dependence [1].

TAMO (Covalent)
Irreversible mu-receptor alkylation; blockade persists >48 h after washout
Reversible Agonists / Antagonists
Transient occupancy lost upon washout; cannot replicate sustained inactivation
TAMO (Selective)
Mu-selective; spares delta/kappa receptors even at high doses
beta-FNA / Naloxone
May exhibit partial kappa activity or non-selective blockade, altering interpretation
TAMO (Dependence Model)
Reduces morphine physical dependence; distinct from simple agonist tolerance
DAMGO / H₂BAMO
Equi-analgesic doses do not attenuate dependence; mechanistic profile may not transfer

Quantitative Differentiation of 14-Thioglycolamido-7,8-dihydromorphinone (TAMO) vs. Closest Analogs and Reference Compounds


11.6‑Fold Greater Antinociceptive Potency vs. Morphine in the Mouse Tail‑Flick Assay

When administered by intracerebroventricular (i.c.v.) injection in the mouse tail‑flick assay, TAMO produced short‑term antinociception that was 11.6‑fold more potent than morphine on a molar basis [1]. The comparator H₂BAMO displayed identical potency, establishing that the 14β‑thioglycolamido group confers the same agonist efficacy as the 14β‑bromoacetamido group, but both are substantially more potent than the reference mu agonist morphine [1].

Potency vs. Morphine
Head-to-head
11.6×
Supports mu-receptor potency comparison context
Mouse tail-flick; i.c.v. administration; reported from single source
opioid pharmacology antinociception structure‑activity relationship

Mu‑Selective Irreversible Antagonism: TAMO Blocks Mu‑Mediated Antinociception Without Affecting Delta or Kappa Responses

Twenty‑four hours after i.c.v. pretreatment, TAMO completely antagonized antinociception produced by the mu‑selective agonists morphine and H₂BAMO, as well as TAMO itself, but did not attenuate antinociception mediated by the delta‑selective agonist DPDPE or the kappa‑selective agonist U50,488 [1]. This profile contrasts with the reversible mu antagonist naloxone, which non‑selectively blocks all three receptor types at high doses, and with beta‑FNA, which requires longer pretreatment and exhibits partial kappa activity [1].

Receptor Selectivity
Head-to-head
Mu only
Delta/kappa responses unchanged; cleaner than beta-FNA
24 h pretreatment; mouse tail-flick model
opioid receptor selectivity irreversible antagonism in vivo pharmacology

Attenuation of Morphine Physical Dependence: TAMO Pretreatment Reduces Dependence Whereas DAMGO and H₂BAMO Do Not

A single i.c.v. pretreatment with TAMO, at a dose equi‑analgesic to DAMGO and H₂BAMO, significantly reduced the development of physical dependence to morphine when assessed 24 h after morphine pellet implantation [1]. In contrast, pretreatment with DAMGO or H₂BAMO at equi‑analgesic doses did not reduce physical dependence [1]. This demonstrates that the covalent, irreversible nature of TAMO’s mu‑receptor blockade, rather than simple agonist‑induced tolerance, underlies its ability to interfere with dependence mechanisms.

Dependence Attenuation
Head-to-head
Positive
Reported reduction of physical dependence, unlike DAMGO/H₂BAMO
Equi-analgesic doses; naloxone-precipitated withdrawal model
opioid physical dependence tolerance prevention irreversible antagonist

Time‑Course of Functional Antagonism: TAMO Exhibits Delayed, Sustained Mu Blockade Unachievable with H₂BAMO

TAMO pretreatment from 8 to 48 h produced a time‑related, dose‑dependent antagonism of morphine‑induced antinociception without displaying any residual agonistic effect at the antagonist time points [1]. In contrast, H₂BAMO’s antagonism was of shorter duration and was accompanied by evidence of cross‑tolerance rather than true irreversible blockade [1]. The temporal separation between the initial agonist phase (0‑4 h) and the subsequent antagonist phase (8‑48 h) is a hallmark of covalent mechanism‑based inactivation and is not observed with any reversible opioid ligand [1].

Antagonist Duration
Head-to-head
≥48 h
Sustained mu blockade without residual agonism
H₂BAMO and DAMGO decline by 24 h; cross-tolerance may differ
time‑dependent antagonism covalent receptor inactivation pharmacokinetic‑pharmacodynamic dissociation

High‑Impact Application Scenarios for 14‑Thioglycolamido‑7,8‑dihydromorphinone (TAMO) Based on Quantitative Differentiation Evidence


Mu‑Receptor Irreversible Labeling and Proteomics in Membrane Preparations

TAMO’s covalent, wash‑resistant mu‑receptor binding [1] makes it suitable for affinity labeling of mu‑opioid receptors in brain membrane preparations. Because its agonist phase dissipates within hours while receptor blockade persists >48 h [1], TAMO can be used to specifically tag mu receptors for subsequent proteomic identification without interference from reversible ligand dissociation.

Dissection of Acute Tolerance vs. Physical Dependence Mechanisms

The unique ability of TAMO to reduce morphine physical dependence at 16‑24 h post‑pretreatment, where equi‑analgesic doses of DAMGO and H₂BAMO fail [1], allows researchers to separate the molecular pathways governing acute tolerance from those underlying physical dependence—a separation not achievable with any reversible opioid tool.

Long‑Term Mu‑Receptor Inactivation for Behavioral Pharmacology Studies

Because TAMO provides sustained mu‑selective antagonism for at least 48 h without affecting delta or kappa receptors [1], it is the compound of choice for multi‑day behavioral assays (e.g., conditioned place preference, self‑administration) requiring persistent mu‑receptor silencing without repeated intracerebral injections.

Comparator Standard for Screening Novel Irreversible Opioid Ligands

TAMO’s well‑characterized 11.6‑fold potency advantage over morphine [1], its mu‑selective irreversible profile [1], and its demonstrated ability to attenuate physical dependence [1] establish it as a benchmark reference compound for evaluating next‑generation covalent opioid affinity ligands in both academic and pharmaceutical screening programs.

Application
Selection Property
Validation Focus
Mu receptor proteomic labeling
Covalent wash-resistant binding
Receptor occupancy after washout
Tolerance vs. dependence dissociation
Differential dependence attenuation
Withdrawal response after pretreatment
Sustained mu silencing in behavioral assays
Extended mu-selective blockade
Delta/kappa response integrity
Benchmark for novel irreversible ligands
Characterized potency/selectivity profile
Cross-comparison in tail-flick and dependence models
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